Geraniol-D6
Description
Rationale for Deuteration in Chemical and Biological Investigations
The substitution of hydrogen with deuterium (B1214612) in a molecule like Geraniol (B1671447) offers several distinct advantages for scientific investigation, primarily centered around its use as a tracer and its effect on reaction kinetics.
Internal Standards for Quantification: One of the most common applications of deuterated compounds is their use as internal standards in quantitative mass spectrometry. researchgate.netacs.org Since Geraniol-D6 has nearly identical chemical and physical properties to natural Geraniol, it co-elutes during chromatographic separation (like GC or LC). beilstein-journals.org However, it is easily distinguished by its higher mass in a mass spectrometer. By adding a known amount of this compound to a sample, researchers can accurately quantify the amount of endogenous, unlabeled Geraniol present, correcting for any sample loss during preparation and analysis. universiteitleiden.nlacs.org
Metabolic and Mechanistic Pathway Elucidation: As a stable isotope tracer, this compound is invaluable for deciphering complex metabolic pathways. mdpi.comisowater.com Scientists can follow the "label" as the parent compound is converted into various downstream products. researchgate.net The presence of deuterium in a metabolite confirms its origin from the administered deuterated precursor. frontiersin.org This method has been used to study the conversion of geraniol to other aroma-contributing volatiles in ginger and its metabolism in grapes. frontiersin.orgresearchgate.net This tracing capability is crucial for understanding everything from the biosynthesis of therapeutic plant alkaloids to the biodegradation of compounds in the environment. frontiersin.orgnih.gov
The Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). mdpi.com This difference in bond strength means that reactions involving the cleavage of a C-D bond are often significantly slower than those involving a C-H bond. scielo.org.mx This phenomenon is known as the Kinetic Isotope Effect (KIE). researchgate.net By strategically placing deuterium atoms at sites of metabolic transformation, researchers can slow down the rate of metabolism. mdpi.comresearchgate.net This allows for the study of drug metabolism, the identification of rate-limiting steps in enzymatic reactions, and can even be used in medicinal chemistry to improve the pharmacokinetic profiles of drugs by making them more resistant to metabolic degradation. acs.orgresearchgate.net
Historical Development of Deuterium Labeling Applications in Chemical Biology
The use of deuterium as a tracer in scientific research has a rich history. Following its discovery in the 1930s, deuterium was quickly adopted by chemists to study reaction mechanisms in organic chemistry. researchgate.net Early studies in the 1960s used deuteration to investigate the fragmentation mechanisms of compounds in mass spectrometry and to probe the metabolic pathways of drugs like morphine. beilstein-journals.orgresearchgate.net
Throughout the mid to late 20th century, the application of deuterium labeling expanded significantly within biochemistry and chemical biology. It became a fundamental tool for elucidating complex biosynthetic pathways in plants, fungi, and bacteria. frontiersin.orgresearchgate.net For example, labeling experiments were critical in establishing that geraniol is a key precursor in the biosynthesis of monoterpenoid indole (B1671886) alkaloids. frontiersin.org
In recent decades, the role of deuterium labeling has exploded in medicinal chemistry and pharmaceutical development. researchgate.netscielo.org.mx The strategic replacement of hydrogen with deuterium to improve a drug's metabolic stability (a concept often called "metabolic tuning") has become a validated approach. researchgate.net This culminated in the approval of the first deuterated drug by the U.S. Food and Drug Administration (FDA), which solidified the therapeutic potential of this technology. researchgate.net Today, deuterated compounds are indispensable tools used throughout the life sciences, from fundamental metabolic research and environmental analysis to the development of next-generation pharmaceuticals. researchgate.netacs.org
Data Tables
Table 1: Comparison of Physicochemical Properties: Geraniol vs. This compound
This table provides a side-by-side comparison of the key properties of Geraniol and its deuterated analogue, this compound.
| Property | Geraniol | This compound | Source(s) |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₂D₆O | nih.gov, impurity.com |
| Molecular Weight | 154.25 g/mol | 160.29 g/mol | nih.gov, impurity.com |
| CAS Number | 106-24-1 | 1660976-93-1 / 66063-44-3 | nih.gov, impurity.comclearsynth.com |
| Appearance | Colorless to pale yellow oily liquid | Colourless Oil | nih.gov, impurity.com |
| Boiling Point | ~230 °C | ~230 °C | nih.gov, impurity.com |
| Key Use | Fragrance, Plant Metabolite | Labeled Analogue for Research | nih.gov, pharmaffiliates.com |
Table 2: Summary of Key Research Applications of Deuteration
This table outlines the primary reasons for employing deuterated compounds like this compound in scientific research.
| Application Area | Rationale | Example | Source(s) |
| Quantitative Analysis | Serves as an ideal internal standard for mass spectrometry due to identical chemical behavior but distinct mass. | Accurate measurement of Geraniol concentration in a plant extract. | researchgate.net, acs.org |
| Metabolic Pathway Tracing | The deuterium label acts as a tracer to follow the conversion of a molecule through a biological system. | Identifying the metabolites of Geraniol in grapevines. | mdpi.com, frontiersin.org |
| Mechanistic Studies (KIE) | The stronger C-D bond slows reactions, helping to identify rate-determining steps and metabolic sites. | Studying the enzymatic oxidation of Geraniol. | researchgate.net, scielo.org.mx |
| Drug Development | Improving pharmacokinetic properties (e.g., half-life) of a drug by slowing metabolic degradation. | Development of deuterated pharmaceuticals with enhanced metabolic stability. | acs.org, researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-8,8,8-trideuterio-3-methyl-7-(trideuteriomethyl)octa-2,6-dien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZPCOQZEFWAFX-VXNAPGOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC/C(=C/CO)/C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Approaches to Geraniol D6
Deuterium (B1214612) Incorporation Strategies
The introduction of deuterium into the geraniol (B1671447) molecule can be achieved through several distinct strategies, each offering unique advantages in terms of selectivity, efficiency, and scalability.
Direct deuteration involves the exchange of hydrogen atoms for deuterium on a pre-existing geraniol molecule. A prominent method in this category is the catalytic hydrogen-deuterium (H-D) exchange. This approach typically utilizes a transition metal catalyst to facilitate the exchange between the C-H bonds of geraniol and a deuterium source, most commonly deuterium oxide (D₂O).
Homogeneous catalysts, such as iridium and ruthenium complexes, are effective for the deuteration of alcohols. rsc.orgrsc.org For instance, iridium(III)-bipyridonate catalysts can selectively deuterate the α-position of alcohols using D₂O. rsc.org Similarly, ruthenium-based catalysts have been employed for regioselective H-D exchange in the presence of D₂O. rsc.org The general mechanism involves the reversible dehydrogenation of the alcohol to form a transient aldehyde or ketone intermediate, followed by the deuteration of this intermediate and subsequent reduction back to the deuterated alcohol. The efficiency of this exchange is influenced by factors such as the choice of catalyst, reaction temperature, and the pH of the medium.
Table 1: Catalysts for Direct H-D Exchange of Alcohols with D₂O
| Catalyst System | Selectivity | Deuterium Source | Reference |
|---|---|---|---|
| Iridium(III)-bipyridonate | α-position | D₂O | rsc.org |
| [RuCl₂(PPh₃)₃] | Ortho-position to directing groups | D₂O | rsc.org |
| Homogeneous Manganese Pincer Complexes | α and β positions | D₂O | rsc.org |
A more controlled approach to synthesizing Geraniol-D6 involves a "bottom-up" strategy, where the molecule is constructed from smaller, commercially available deuterated building blocks. enamine.net This method allows for the precise placement of deuterium atoms at specific positions within the final molecule. While a specific, detailed synthesis of this compound from deuterated precursors is not extensively documented in publicly available literature, a plausible route can be extrapolated from established synthetic strategies for geraniol and other deuterated terpenes. nih.gov
One potential pathway could involve the use of deuterated acetone (B3395972) (acetone-d6) as a starting material to build the carbon skeleton. For example, a multi-step synthesis could be designed to introduce deuterium at desired locations, followed by the construction of the full geraniol backbone through a series of well-known organic reactions such as Wittig reactions or Grignard additions with other deuterated or non-deuterated synthons. The synthesis of deuterated α-pinene, for instance, has been achieved by incorporating deuterium atoms from precursors like CD₃Li or by H-D exchange with D₂O at an intermediate stage. nih.gov
Table 2: Hypothetical Chemical Synthesis Route for this compound
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Deuterated Isoprene Precursor | Organometallic coupling | Deuterated C5 intermediate |
| 2 | Deuterated C5 intermediate + Second C5 unit | Grignard reaction or Wittig reaction | Deuterated C10 backbone |
The biosynthesis of geraniol in nature proceeds from geranyl diphosphate (B83284) (GPP) through the action of the enzyme geraniol synthase (GES). researchgate.net This enzymatic pathway can be harnessed for the synthesis of this compound by utilizing a deuterated GPP precursor. The high specificity of enzymes like GES ensures that the deuterium labels from the substrate are incorporated into the geraniol product with high fidelity.
The synthesis of deuterated GPP can be achieved chemo-enzymatically. For instance, deuterated isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) analogues can be synthesized and then enzymatically condensed to form deuterated GPP. researchgate.net Subsequent incubation of this deuterated GPP with a purified geraniol synthase would yield this compound. This method offers the advantage of producing stereospecifically labeled compounds under mild reaction conditions.
Table 3: Key Components for Enzymatic Synthesis of this compound
| Component | Function |
|---|---|
| Deuterated Geranyl Diphosphate (GPP-D6) | Deuterated substrate |
| Geraniol Synthase (GES) | Biocatalyst for the conversion of GPP to geraniol |
Regioselective Deuteration Techniques for Geraniol Scaffolds
Achieving regioselectivity in the deuteration of the geraniol scaffold is crucial for specific labeling studies. The presence of two double bonds and a primary allylic alcohol functional group in geraniol presents multiple potential sites for deuteration.
Transition metal-catalyzed H-D exchange reactions offer a powerful tool for regioselective deuteration. The choice of the metal center and its ligand environment can direct the deuteration to specific positions. For example, certain ruthenium catalysts can selectively deuterate the C-H bonds at the α-position to the hydroxyl group in allylic alcohols. nih.gov Other catalytic systems, employing metals like manganese or iron, have shown different regioselectivities, targeting either the α- and β-positions or exclusively the α-position of primary alcohols. rsc.org The directing effect of the hydroxyl group plays a key role in these transformations, where the catalyst coordinates to the oxygen atom, facilitating the C-H activation and subsequent deuteration at adjacent positions.
Optimization of Deuteration Efficiency and Yield
In catalytic H-D exchange reactions , the choice of catalyst is paramount. Highly active and selective catalysts can significantly improve both the rate of deuteration and the isotopic purity of the product. Reaction conditions such as temperature, pressure, and reaction time must be carefully controlled. For instance, higher temperatures can increase the rate of exchange but may also lead to side reactions or decreased selectivity. The molar ratio of the deuterium source (e.g., D₂O) to the substrate is also a key factor; a large excess of the deuterating agent is often used to drive the equilibrium towards the deuterated product. nih.gov
For chemical synthesis routes , optimizing each step of the synthetic sequence is crucial. This includes maximizing the yield of each reaction and ensuring high isotopic enrichment of the deuterated precursors. Purification of intermediates at each stage can help to remove any non-deuterated or partially deuterated species, leading to a final product with high isotopic purity.
In enzymatic synthesis , the optimization focuses on creating the ideal environment for the enzyme to function. This includes controlling the pH, temperature, and concentration of cofactors. The purity of the enzyme and the deuterated substrate are also critical for achieving high conversion rates and yields. Furthermore, strategies such as enzyme immobilization or the use of flow biocatalysis can enhance the stability and reusability of the biocatalyst, leading to a more efficient and cost-effective process. nih.gov
Table 4: Parameters for Optimization of Deuteration Processes
| Parameter | Influence on Deuteration |
|---|---|
| Catalyst Choice | Affects reaction rate, selectivity, and efficiency. |
| Reaction Temperature | Influences reaction kinetics and potential side reactions. |
| Reaction Time | Determines the extent of deuterium incorporation. |
| Molar Ratio of Substrates | A higher ratio of deuterated reagent to substrate can increase incorporation. |
| Solvent | Can affect catalyst activity and substrate solubility. |
Analytical Methodologies for Geraniol D6 Quantification and Characterization
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) stands as a cornerstone for the analysis of Geraniol-D6, offering high sensitivity and selectivity. Its application ranges from use as an internal standard to in-depth metabolic profiling.
This compound as an Internal Standard in Quantitative Mass Spectrometry
This compound is frequently utilized as an internal standard in mass spectrometry-based quantification of geraniol (B1671447) and other related terpenes in complex matrices. biosynth.comresearchgate.netnih.gov The principle behind this application lies in the chemical and physical similarities between this compound and the native analyte. clearsynth.com Since they behave almost identically during sample preparation (extraction, derivatization) and chromatographic separation, any sample loss or variation in instrument response affects both compounds equally. scioninstruments.com However, due to its higher mass, the signal of this compound is clearly distinguishable from that of the non-deuterated geraniol in the mass spectrum. biosynth.com This allows for accurate correction of analytical variability, leading to more precise and reliable quantification of the target analyte. scioninstruments.com
Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for this purpose. researchgate.netoxford-analytical.co.uk In a typical GC-MS analysis, a known amount of this compound is added to the sample before processing. After separation on a GC column, the compounds are ionized and their mass-to-charge ratios are detected. By comparing the peak area of the analyte to that of the internal standard, the concentration of the native compound can be accurately determined. researchgate.net For instance, a method for the analysis of geraniol and other monoterpenes in wine utilized a mixture of deuterated standards, including a [(2)H(7)]-geraniol, with GC-MS to ensure accuracy and account for potential degradation or interconversion of the analytes. researchgate.netnih.gov
The selection of appropriate ions for monitoring is critical for the specificity of the method. For geraniol, characteristic ions such as m/z 121, 136, and 154 are often monitored in Selective Ion Monitoring (SIM) mode. researchgate.net The corresponding deuterated standard would exhibit a shift in these mass fragments, allowing for clear differentiation.
Table 1: Example of GC-MS Parameters for Terpenoid Analysis
| Parameter | Setting |
|---|---|
| Column | Capillary Column |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Mass Spectrometer | Quadrupole or Time-of-Flight |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Single Reaction Monitoring (SRM) or Full Scan |
This table presents typical, not specific, parameters for GC-MS analysis of terpenoids.
Advanced MS Approaches for Metabolite Profiling of Deuterated Compounds
Advanced mass spectrometry techniques, particularly those coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), are indispensable for tracing the metabolic fate of deuterated compounds like this compound. frontiersin.org These methods enable the identification and quantification of various metabolites formed from the initial labeled compound. mdpi.com High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which is crucial for determining the elemental composition of unknown metabolites and confirming the incorporation of deuterium (B1214612). missouri.edu
In vivo feeding experiments with deuterium-labeled geraniol have been conducted to study its metabolism in various organisms. For example, research on Vitis vinifera (grape) demonstrated that labeled geraniol undergoes several transformations, including stereoselective reduction to (S)-citronellol, E/Z-isomerization to nerol, oxidation to neral/geranial, and glycosylation. nih.gov Similarly, studies in ginger rhizomes using D2-geraniol revealed its conversion to other geraniol-related compounds. researchgate.net The use of deuterium labeling allows researchers to distinguish between endogenously produced compounds and those derived from the administered precursor. nih.govresearchgate.net
Metabolite profiling often involves untargeted approaches where the instrument scans for all detectable ions. missouri.edu The resulting complex datasets are then processed using specialized software to identify features corresponding to deuterated metabolites based on their characteristic mass shifts and isotopic patterns. mdpi.com
Isotope-Ratio Mass Spectrometry in Deuterium Tracing
Isotope-Ratio Mass Spectrometry (IRMS) is a powerful technique for precisely measuring the relative abundance of stable isotopes, such as deuterium (²H) and hydrogen (¹H). spectroscopyonline.comwvu.edu While not typically used for identifying the structure of metabolites, IRMS provides highly accurate data on the degree of deuterium enrichment in a sample or a specific compound isolated from a biological matrix. spectroscopyonline.comescholarship.org This information is vital for understanding the kinetics of metabolic pathways and the extent of incorporation of the labeled precursor into different metabolic pools.
The technique relies on converting the analyte into a simple gas (e.g., H₂) and then measuring the ratio of the isotopic masses with very high precision. wvu.edu In the context of this compound, after administration and metabolism, individual metabolites can be isolated (e.g., by preparative GC or HPLC) and then subjected to IRMS analysis to quantify their deuterium content. escholarship.org This provides a quantitative measure of the flux through different metabolic pathways.
Nuclear Magnetic Resonance Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of molecules and for determining the precise location of isotopes within a molecule. For this compound, both high-resolution and specific nuclei NMR techniques are employed.
High-Resolution NMR for Structural Elucidation of Deuterated Geraniol
High-resolution NMR spectroscopy is fundamental for confirming the chemical structure of this compound and its metabolites. elsevier.comresearchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom in the molecule. researchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and thus piece together the complete molecular structure. researchgate.net
When analyzing deuterated compounds, the absence of signals in the ¹H NMR spectrum at the positions of deuterium incorporation is a key indicator of successful labeling. magritek.com For instance, if the methyl groups of geraniol are deuterated, the corresponding proton signals will be absent or significantly reduced in intensity. The structural integrity of the rest of the molecule can be confirmed by analyzing the remaining signals. researchgate.net High-resolution NMR is also crucial for characterizing the structure of novel metabolites formed from this compound, providing definitive evidence of the metabolic transformations that have occurred. researchgate.net
Table 2: Representative ¹H NMR Chemical Shifts for Geraniol
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H1 | ~4.15 | d |
| H2 | ~5.43 | t |
| H6 | ~5.08 | t |
| CH₃ (at C3) | ~1.68 | s |
| CH₃ (at C7) | ~1.60 | s |
| CH₃ (at C7) | ~1.68 | s |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. This table is for the non-deuterated compound.
¹H and ²H NMR for Deuterium Distribution Analysis
While ¹H NMR can infer the location of deuterium by the absence of a signal, ²H (Deuterium) NMR directly observes the deuterium nuclei. magritek.com This provides unambiguous confirmation of the deuteration sites and can be used to determine the relative distribution of deuterium among different positions in the molecule. researchgate.net The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are typically broader. magritek.com
Comparing the integrals of the signals in a ²H NMR spectrum allows for the quantification of the deuterium enrichment at each labeled position. core.ac.uk This is particularly useful for assessing the specificity of the deuteration reaction during the synthesis of this compound and for studying potential isotopic scrambling during metabolic processes. researchgate.net
Furthermore, quantitative ¹H NMR (qNMR) can be used in conjunction with an internal standard to determine the degree of deuteration. spectralservice.de By comparing the integral of a residual proton signal in the deuterated compound to a known standard, the level of deuterium incorporation can be calculated. core.ac.ukspectralservice.de This combined approach of ¹H and ²H NMR provides a comprehensive picture of the isotopic labeling pattern in this compound and its derivatives.
Multi-dimensional NMR for Complex Deuterated Metabolite Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. For complex mixtures, such as those encountered in metabolomics, one-dimensional (1D) NMR spectra often suffer from severe signal overlap, making unambiguous identification and quantification challenging. mdpi.com Multi-dimensional NMR experiments, by correlating different nuclei through chemical bonds or through space, provide a significant enhancement in spectral resolution, facilitating the analysis of complex deuterated metabolites. mdpi.comnih.gov
Techniques such as 2D ¹H-¹H Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify proton-proton coupling networks within a molecule. nih.gov In the context of this compound, these experiments can help to confirm the positions of the remaining protons and their relationships to each other. Heteronuclear experiments like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) correlate protons with their directly attached carbon atoms (HSQC) or with carbons two to three bonds away (HMBC). nih.govresearchgate.net These are particularly useful for assigning the carbon skeleton and confirming the sites of deuteration, as the absence of a signal in the ¹H dimension at a particular carbon's chemical shift can indicate deuterium substitution.
The use of deuterated solvents is standard in NMR to avoid large solvent signals that would obscure the analyte signals. acs.org When analyzing deuterated metabolites, the principles of isotopic labeling are central to the interpretation of the spectra. The deuterium nucleus (²H) has a different gyromagnetic ratio and spin quantum number compared to protons, which results in it being "invisible" in standard ¹H NMR experiments. This simplifies the resulting proton spectrum by removing signals that would be present in the non-deuterated analog. acs.org
For quantitative purposes, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to that signal. mdpi.com While 1D NMR can be used for quantification, the superior resolution of 2D NMR can allow for more accurate integration of non-overlapping peaks, which is essential for determining the concentration of deuterated metabolites in complex biological mixtures. researchgate.net
Table 1: Common Multi-dimensional NMR Experiments for Deuterated Metabolite Analysis
| NMR Experiment | Information Provided | Application for this compound |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Helps to trace the proton spin systems in the molecule and confirm connectivity between the remaining protons. |
| TOCSY (Total Correlation Spectroscopy) | Shows correlations between all protons within a spin system, not just those directly coupled. | Useful for identifying all protons belonging to a particular fragment of the this compound molecule. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons. | Confirms the location of deuterium by identifying carbons that lack a corresponding proton signal. nih.gov |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over longer ranges (2-4 bonds). | Provides information about the connectivity of different parts of the molecule and helps in assigning quaternary carbons. nih.gov |
Chromatographic Separations for Deuterated Geraniol and its Analogs
Chromatography is an essential separation technique that is almost always coupled with a detection method, most commonly mass spectrometry, for the analysis of this compound and its related compounds. The choice between gas and liquid chromatography depends on the volatility and polarity of the analytes.
Gas chromatography is the method of choice for analyzing volatile compounds like monoterpenes. oxford-analytical.co.ukmdpi.com In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. etamu.edu Deuterated compounds like this compound will have very similar retention times to their non-deuterated counterparts, as the substitution of hydrogen with deuterium has a minimal effect on the boiling point. acs.orgnih.govresearchgate.net
After separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the molecular ion and its various fragments. etamu.edu The key advantage of using this compound is that its molecular ion and many of its fragments will have a higher m/z value compared to unlabeled geraniol, allowing for their selective detection and quantification even in the presence of the endogenous compound. csbsju.educopernicus.org For instance, if Geraniol has a molecular ion at m/z 154, this compound will have a molecular ion at m/z 160. researchgate.net This mass difference is the basis for its use as an internal standard in stable isotope dilution assays.
The fragmentation pattern of geraniol in electron ionization (EI) GC-MS is well-characterized, with major fragments appearing at specific m/z values. mdpi.com For this compound, the masses of these fragments will be shifted depending on which part of the molecule contains the deuterium atoms. This information can be used to confirm the identity and labeling pattern of the deuterated standard.
Table 2: Illustrative GC-MS Data for Geraniol and this compound
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Typical Application |
| Geraniol | 154 | 136, 121, 93, 69 researchgate.netmdpi.com | Analyte |
| This compound | 160 | Shifted based on D location | Internal Standard |
Note: The exact m/z values of fragments for this compound will depend on the specific positions of the deuterium atoms.
For the analysis of Geraniol metabolites, which are often more polar and less volatile than the parent compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique. researchgate.netnih.gov LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This technique is highly versatile and can be adapted to a wide range of analyte polarities. mdpi.com
Following separation by LC, the analytes are ionized, typically using electrospray ionization (ESI), and then analyzed by a tandem mass spectrometer. mdpi.com The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity. In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a this compound metabolite) is selected in the first mass analyzer, fragmented in a collision cell, and then the resulting product ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the quantification of analytes at very low concentrations in complex biological matrices like plasma or urine. mdpi-res.comnih.govcdc.gov
The use of deuterated internal standards, such as this compound and its expected deuterated metabolites, is crucial for accurate quantification by LC-MS/MS. cdc.gov These standards co-elute with the analyte and experience similar ionization and matrix effects, allowing for reliable correction of any variations during sample preparation and analysis.
Table 3: Representative LC-MS/MS Parameters for Metabolite Analysis
| Analyte/Internal Standard | Precursor Ion [m/z] | Product Ion [m/z] | Ionization Mode |
| Geranic Acid | Varies with adduct | Specific fragments | ESI- or ESI+ |
| Deuterated Geranic Acid | Shifted by D atoms | Shifted fragments | ESI- or ESI+ |
| Geraniol Glucuronide | Varies with adduct | Specific fragments | ESI- or ESI+ |
| Deuterated Geraniol Glucuronide | Shifted by D atoms | Shifted fragments | ESI- or ESI+ |
Note: The specific m/z values will depend on the metabolite and the ionization conditions.
Infrared Spectroscopy for Deuterated Compound Verification
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. uobabylon.edu.iq The frequency of these vibrations is dependent on the mass of the atoms in the bond and the strength of the bond. csbsju.eduuobabylon.edu.iq This makes IR spectroscopy a valuable tool for verifying the incorporation of deuterium into a molecule like this compound.
The key principle is that a carbon-deuterium (C-D) bond is essentially as strong as a carbon-hydrogen (C-H) bond, but deuterium has twice the mass of hydrogen. spcmc.ac.invaia.compearson.com According to Hooke's Law, which provides a classical approximation of vibrational frequency, this increase in mass leads to a decrease in the stretching frequency of the bond. csbsju.eduspcmc.ac.in
Typically, C-H stretching vibrations are observed in the region of 3000 cm⁻¹. csbsju.edu In contrast, the corresponding C-D stretching vibration appears at a significantly lower wavenumber, around 2100-2250 cm⁻¹. csbsju.eduspcmc.ac.in The appearance of a distinct absorption band in this region of the IR spectrum, which is absent in the spectrum of the non-deuterated geraniol, provides direct evidence of successful deuteration. The intensity of this C-D stretching band can also give a qualitative or semi-quantitative indication of the extent of deuterium incorporation.
Table 4: Characteristic Infrared Absorption Frequencies
| Bond Type | Typical Absorption Range (cm⁻¹) | Significance for this compound Analysis |
| O-H Stretch (alcohol) | 3200 - 3600 | Present in both Geraniol and this compound. |
| C-H Stretch (sp²) | 3010 - 3100 | Present in both, associated with the double bonds. |
| C-H Stretch (sp³) | 2850 - 3000 | Reduced intensity or absent in this compound at deuterated positions. |
| C-D Stretch (sp³) | 2100 - 2250 | Key diagnostic peak confirming the presence of deuterium. csbsju.eduspcmc.ac.in |
| C=C Stretch | 1650 - 1680 | Present in both Geraniol and this compound. |
| C-O Stretch | 1000 - 1260 | Present in both Geraniol and this compound. |
Applications of Geraniol D6 in Mechanistic and Pathway Elucidation Studies
Investigating Biosynthetic Pathways of Terpenoids
The biosynthesis of terpenoids, a vast and diverse class of natural products, involves a series of intricate enzymatic reactions that convert simple precursors into complex cyclic and acyclic structures. Geraniol (B1671447), an acyclic monoterpene alcohol, is a key intermediate in the biosynthesis of numerous other monoterpenes. The use of Geraniol-D6 has been instrumental in elucidating the precise mechanisms of these biosynthetic pathways.
Tracing Precursor Incorporation in Monoterpene Biosynthesis
Isotopically labeled precursors are fundamental to tracing the flow of atoms and molecules through metabolic pathways. By introducing this compound into a biological system, such as a plant or a microbial culture engineered for terpenoid production, researchers can follow the incorporation of the deuterium-labeled geraniol backbone into downstream monoterpene products.
The deuterium (B1214612) atoms in this compound act as stable isotopic tracers. As the this compound is metabolized, the deuterium labels are carried into subsequent molecules. By analyzing the mass spectra of the final terpenoid products, scientists can identify which molecules are derived from geraniol and can even deduce the specific positions of the deuterium atoms in the product molecules. This information provides direct evidence for the precursor-product relationships within the biosynthetic network. For instance, feeding studies with this compound can definitively establish it as the precursor to monoterpenes such as limonene, pinene, and various other cyclic and acyclic derivatives.
Elucidating Enzymatic Transformations and Intermediates
The conversion of geraniol to other monoterpenes is catalyzed by a class of enzymes known as terpene synthases or cyclases. These enzymes facilitate complex carbocationic rearrangements and cyclizations. This compound is a critical tool for deciphering the mechanisms of these enzymatic transformations.
By strategically placing deuterium labels at specific positions on the geraniol molecule, researchers can probe the movement of hydrogen atoms (or their isotopes) during the enzymatic reaction. For example, the position of deuterium atoms in the cyclized product can reveal information about hydride shifts, protonation/deprotonation steps, and the formation of transient carbocationic intermediates. The analysis of the deuterium distribution in the products, often by nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, allows for the reconstruction of the step-by-step reaction mechanism catalyzed by the enzyme.
Terpene cyclases are known to catalyze some of the most complex chemical reactions in biology, often involving multiple changes in bonding and hybridization in a single enzymatic step. acs.org The use of isotopically labeled substrates like this compound is essential for unraveling these intricate reaction cascades. acs.org
Stereoselective Metabolism of Deuterium-Labeled Geraniol
Many enzymatic reactions in biological systems are highly stereoselective, meaning they preferentially produce one stereoisomer over another. The metabolism of geraniol is no exception, with enzymes often exhibiting strict control over the stereochemical outcome of the reactions they catalyze.
The use of stereospecifically labeled this compound, where deuterium atoms are placed in specific stereochemical orientations, can provide profound insights into the stereoselectivity of terpenoid biosynthesis. By analyzing the stereochemistry of the deuterium atoms in the final products, researchers can determine whether the enzymatic reaction proceeds with retention or inversion of configuration at a particular carbon center. This information is crucial for understanding the three-dimensional arrangement of the substrate within the enzyme's active site and for elucidating the precise geometric constraints of the catalytic mechanism. Such studies have been pivotal in understanding the mechanisms of enzymes like epi-isozizaene synthase, where stereospecifically deuterium-labeled substrates were used to delineate the reaction pathway. acs.org
Kinetic Isotope Effect (KIE) Investigations Utilizing this compound
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step of a reaction. princeton.edu this compound is an ideal substrate for KIE studies in terpenoid biochemistry due to the significant mass difference between hydrogen and deuterium.
Primary and Secondary KIE Studies in Reaction Mechanism Elucidation
Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org In the context of this compound, a primary KIE would be expected if a C-D bond is cleaved during the slowest step of its enzymatic conversion to another terpenoid. The magnitude of the primary KIE (typically expressed as the ratio of the reaction rate with the light isotope to the rate with the heavy isotope, kH/kD) can provide information about the transition state of the reaction.
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org Secondary KIEs are generally smaller than primary KIEs but can still provide valuable mechanistic information. For example, a secondary KIE can indicate a change in hybridization at a carbon atom adjacent to the site of isotopic substitution in the transition state. In reactions involving this compound, secondary KIEs can be used to probe subtle changes in the structure and bonding of the molecule as it progresses along the reaction coordinate.
| Type of KIE | Description | Typical kH/kD Value | Information Gained from this compound Studies |
| Primary KIE | Isotopic substitution at a position of bond cleavage in the rate-determining step. | > 2 | Indicates that a C-D bond is broken in the slowest step of the reaction, providing insight into the transition state. |
| Secondary KIE | Isotopic substitution at a position not directly involved in bond cleavage in the rate-determining step. | 0.7 - 1.5 | Reveals changes in hybridization or steric environment at or near the labeled position in the transition state. |
Assessing Rate-Determining Steps with Deuterated Geraniol
For example, in the enzymatic synthesis of pinenes from deuterated geranyl pyrophosphate, changes in the product distribution resulting from deuterium substitution were used to determine the kinetic isotope effects for the terminating deprotonation steps. nih.gov The observed intramolecular KIEs were significantly higher than those determined from product ratios, providing a more accurate measure of the intrinsic isotope effects. nih.gov These types of studies are crucial for building a complete and accurate model of the enzyme's catalytic mechanism.
Quantitative Analysis of Deuterium Label Loss and Retention in Metabolic Processes
One of the key applications of this compound is in the quantitative analysis of deuterium label loss and retention during metabolic processes. When this compound is introduced into a biological system, the deuterium atoms can be either retained in the metabolic products or lost to the surrounding environment, primarily through exchange with protons in aqueous media or as a result of specific enzymatic reactions. By quantifying the extent of this loss or retention, scientists can infer crucial details about the metabolic pathways at play.
For instance, the degree of deuterium retention in metabolites can provide insights into the stereospecificity of enzymatic reactions and the presence of exchangeable protons in intermediate structures. While specific quantitative data for this compound metabolism is not extensively available in publicly accessible literature, the principles of such studies are well-established. The analysis typically involves administering this compound to a model organism or cell culture, followed by the extraction and analysis of metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
To illustrate the potential findings, a hypothetical data table is presented below, based on expected metabolic transformations of geraniol.
Hypothetical Deuterium Retention in this compound Metabolites This table is illustrative and based on known metabolic pathways of geraniol. Actual experimental data may vary.
| Metabolite | Assumed Metabolic Transformation | Expected Deuterium Retention (%) | Rationale for Deuterium Loss |
| Geranial-D5 | Oxidation of the primary alcohol | 83.3 | Loss of one deuterium atom from the hydroxyl-bearing carbon during oxidation. |
| Geranic Acid-D5 | Further oxidation of geranial | 83.3 | Retention of the deuterium atoms not directly involved in the aldehyde to carboxylic acid conversion. |
| Nerol-D6 | Isomerization | 100 | Isomerization does not typically involve the breaking of C-D bonds at the labeled positions. |
| Citronellol-D6 | Reduction of the double bond | 100 | The deuterium atoms are not located at the site of double bond reduction. |
Deuterium Tracing in Biochemical and Environmental Systems
The stable isotopic label of this compound makes it an excellent tracer for following the journey of this monoterpenoid in both biological and environmental contexts.
Tracking Metabolic Fate and Distribution in Biological Systems
By introducing this compound into an organism, researchers can track its absorption, distribution, metabolism, and excretion (ADME). The distinct mass of the deuterated metabolites allows for their clear identification against the background of endogenous, non-labeled compounds. This is particularly valuable in understanding the pharmacokinetics of geraniol and its potential therapeutic or toxicological effects. For example, a study on the quantitative analysis of geraniol and other monoterpenes in wine utilized deuterated internal standards, including [²H₇]-geraniol, for accurate quantification via gas chromatography-mass spectrometry (GC/MS) nih.govresearchgate.netadelaide.edu.au. This methodology underscores the utility of deuterated analogs in complex biological matrices.
While comprehensive in-vivo metabolic fate studies specifically detailing the distribution of this compound are limited in published literature, the approach would involve analyzing various tissues and fluids over time to map the biotransformation and localization of the compound and its derivatives.
Environmental Fate and Transformation Studies of Deuterated Monoterpenoids
Monoterpenoids like geraniol are released into the environment from various natural and anthropogenic sources. Understanding their environmental fate, including biodegradation and chemical transformation, is crucial for assessing their ecological impact. This compound can be used in controlled environmental studies to trace these processes. For instance, by introducing this compound into soil or water samples, scientists can monitor its degradation over time and identify the resulting transformation products. The deuterium label helps to distinguish the fate of the introduced compound from that of naturally occurring monoterpenes.
Studies on the aerobic biodegradation of various monoterpenes have shown that compounds like linalool and α-terpineol are readily degraded by microorganisms nih.govnih.gov. While these studies did not specifically use this compound, they lay the groundwork for how such a labeled compound could be used to quantify degradation rates and identify novel breakdown products in complex environmental matrices.
Illustrative Environmental Degradation of this compound This data is hypothetical and for illustrative purposes, based on general knowledge of monoterpene biodegradation.
| Environmental Matrix | Incubation Time (days) | This compound Remaining (%) | Major Deuterated Transformation Product(s) |
| Soil | 7 | 65 | Geranial-D5, Geranic Acid-D5 |
| River Water | 7 | 80 | Linalool-D6 |
| Activated Sludge | 7 | 40 | CO2 (from complete mineralization) |
Analysis of Hydrogen Shift Isomerizations in Oxidative Processes
The isomerization of geraniol is a key process in the biosynthesis of other important monoterpenoids and can also occur during oxidative degradation. These isomerizations often involve hydrogen shifts. This compound is an ideal probe for studying the mechanisms of these reactions. By tracking the position of the deuterium labels in the isomerized products, researchers can elucidate the specific hydrogen atoms that are involved in the rearrangement.
Advanced Research Perspectives and Future Directions with Geraniol D6
Integration with Systems Biology and Metabolomics Approaches
Systems biology aims to create a comprehensive understanding of complex biological systems by integrating diverse data types, including genomics, proteomics, and metabolomics. researchgate.net Metabolomics, which focuses on the high-throughput analysis of small molecules (metabolites), provides a functional snapshot of cellular activity. uni-wuerzburg.denih.gov Geraniol-D6 is an ideal internal standard for metabolomic studies that utilize mass spectrometry-based techniques to quantify Geraniol (B1671447) levels in biological samples. unil.ch
The integration of this compound into metabolomics workflows enables researchers to trace the metabolic fate of Geraniol with high precision. By introducing this compound into a biological system, scientists can distinguish the administered compound and its downstream metabolites from the endogenous pool. This is crucial for understanding how Geraniol is absorbed, distributed, metabolized, and excreted (ADME studies). chemrxiv.org Such studies are foundational for deciphering the compound's mechanism of action, as metabolite levels are the result of a complex cascade of gene activation, transcription, and translation. nih.gov
Future research will likely leverage this compound in multi-omics studies to build comprehensive models of its effects. researchgate.netnih.gov For instance, by correlating changes in the metabolome (traced by this compound) with shifts in the transcriptome and proteome, researchers can identify the specific signaling pathways and regulatory networks modulated by Geraniol. This approach can provide deep insights into its observed anti-cancer and anti-inflammatory properties. semanticscholar.orgmdpi.com
Table 1: Application of this compound in Metabolomics Research
| Research Area | Application of this compound | Potential Insights |
| Pharmacokinetics | Use as a tracer in ADME (Absorption, Distribution, Metabolism, Excretion) studies. chemrxiv.org | Determination of bioavailability, tissue distribution, metabolic pathways, and excretion rates of Geraniol. |
| Pathway Analysis | Tracing the conversion of Geraniol into its various metabolites within cells or organisms. | Elucidation of the enzymatic processes and metabolic networks involved in Geraniol's bioactivity. nih.gov |
| Quantitative Analysis | Serve as an internal standard for accurate quantification of endogenous and exogenous Geraniol by LC-MS or GC-MS. unil.ch | Precise measurement of Geraniol concentration in complex biological matrices like plasma, tissues, and cell lysates. |
| Fluxomics | Measuring the rate of metabolic reactions through pathways involving Geraniol. | Understanding the dynamic response of metabolic systems to Geraniol administration. |
Expanding Deuteration Strategies for Complex Terpenoid Analogs
The synthesis of this compound is part of a broader field focused on the site-selective deuteration of complex organic molecules. snnu.edu.cn The development of methods for incorporating deuterium (B1214612) into natural products is critical for mechanistic studies and drug discovery. snnu.edu.cn Strategies often involve either de novo synthesis from deuterated starting materials or late-stage hydrogen isotope exchange (HIE) on the fully formed carbon skeleton. chemrxiv.orgbeilstein-journals.orgnih.gov
Future work will focus on developing more sophisticated and efficient deuteration techniques to create a wider library of deuterated terpenoid analogs. This includes methods for site-specific deuteration at positions that are challenging to access, which can help in elucidating the mechanisms of terpene synthase enzymes. rsc.org For example, studying the kinetic isotope effect (KIE) by placing deuterium at specific reactive sites can reveal the rate-limiting steps in the complex cyclization cascades that form diverse terpenoid structures. rsc.org The insights gained from developing deuteration strategies for molecules like α-pinene can be adapted for other complex terpenoids. nih.gov The ability to produce fully deuterated terpenes by fermentation also presents a novel and powerful approach for creating heavily labeled compounds for structural and biosynthetic investigations. beilstein-journals.org
Table 2: Comparison of Deuteration Strategies for Terpenoids
| Strategy | Description | Advantages | Challenges |
| De Novo Synthesis | Building the molecule from simple, deuterated precursors. nih.gov | Precise control over the location and number of deuterium atoms. | Can be lengthy and require the development of new synthetic routes. |
| Hydrogen Isotope Exchange (HIE) | Exchanging specific hydrogen atoms for deuterium on a pre-existing molecule using catalysts. snnu.edu.cn | Allows for late-stage modification of complex molecules. chemrxiv.org | Achieving high site-selectivity can be difficult; potential for deuterium scrambling. nih.gov |
| Biosynthesis/Fermentation | Culturing microorganisms in deuterated media to produce fully or partially deuterated compounds. beilstein-journals.org | Can produce uniformly and highly deuterated complex natural products that are difficult to synthesize chemically. beilstein-journals.org | Organism viability in highly deuterated media can be low due to the kinetic isotope effect slowing metabolism. beilstein-journals.org |
Computational Chemistry and Modeling in Conjunction with Deuterium Labeling Studies
Computational chemistry and molecular modeling are indispensable tools for interpreting the results of deuterium labeling experiments. rsc.org Techniques such as quantum mechanics (QM) and molecular dynamics (MD) simulations can predict how the increased mass of deuterium affects molecular vibrations, bond energies, and reaction kinetics. uni-muenchen.derecludixpharma.com
When combined with experimental data from this compound, computational models can provide a deeper understanding of its interactions with biological targets, such as enzymes and receptors. For example, modeling can help rationalize the observed kinetic isotope effects in enzyme-catalyzed reactions involving Geraniol. rsc.org By simulating the reaction pathway for both the deuterated and non-deuterated compound, researchers can pinpoint how deuterium substitution alters the transition state energies and, consequently, the reaction rates.
Future directions will involve the use of more advanced computational methods, such as free energy perturbation (FEP) calculations, to predict the binding affinities of this compound versus Geraniol to protein targets. recludixpharma.com This can help in understanding how deuteration might subtly alter the pharmacological profile of the molecule. Integrating these in silico predictions with experimental data from systems biology approaches will create a powerful feedback loop for designing new therapeutic agents and for elucidating complex biological mechanisms. rsc.org
Novel Applications in Chemical Ecology and Inter-species Interactions
Geraniol is a well-known semiochemical, playing a role in communication between plants and insects. nih.gov It can act as a floral attractant for pollinators or as a defense compound. nih.govmdpi.com The study of these chemical-mediated interactions is the focus of chemical ecology. This compound offers a unique tool for tracing the flow of this semiochemical through ecosystems and between organisms.
Using stable isotope labeling with this compound, researchers can conduct "pulse-chase" experiments in a field or microcosm setting. For example, a plant could be treated with this compound, and scientists could then track its emission from the plant, its presence in herbivores that consume the plant, and even its sequestration by predators or parasitoids of those herbivores. This allows for the mapping of ecological networks and the quantification of chemical flow between trophic levels without the use of radioactive isotopes. beilstein-journals.org
Future research could employ this compound to investigate the biotransformation of semiochemicals in insects. For instance, it could be used to determine if an insect pest is metabolizing a plant's defensive Geraniol into a less toxic compound or even converting it into a pheromone component. up.ac.za Understanding these inter-species chemical interactions is crucial for developing novel and sustainable pest management strategies. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
